molecular formula C11H14O4 B2758814 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1249919-66-1

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B2758814
CAS No.: 1249919-66-1
M. Wt: 210.229
InChI Key: FCRPIDBTONMRNW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid is a phenolic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of hydroxyl groups attached to both the aromatic ring and the aliphatic chain, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves the hydroxylation of the corresponding phenylpropanoic acid derivative. One common method includes the use of microbial transformation of dietary polyphenols or natural extraction from fermented foods . The reaction conditions often require specific enzymes or catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes to convert precursor compounds into the desired product. This method is advantageous due to its sustainability and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

3-Hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

Properties

IUPAC Name

3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9,12-13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRPIDBTONMRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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